molecular formula C10H12N6O B336874 N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE

Cat. No.: B336874
M. Wt: 232.24 g/mol
InChI Key: JRFPTQKMDKLRIK-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine is a chemical compound that belongs to the class of tetrazole derivatives

Properties

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

IUPAC Name

1-[(E)-(2-ethoxyphenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C10H12N6O/c1-2-17-9-6-4-3-5-8(9)7-12-16-10(11)13-14-15-16/h3-7H,2H2,1H3,(H2,11,13,15)/b12-7+

InChI Key

JRFPTQKMDKLRIK-KPKJPENVSA-N

SMILES

CCOC1=CC=CC=C1C=NN2C(=NN=N2)N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2C(=NN=N2)N

Canonical SMILES

CCOC1=CC=CC=C1C=NN2C(=NN=N2)N

solubility

11.9 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine typically involves the condensation of 2-ethoxybenzaldehyde with tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the substituent introduced.

Scientific Research Applications

N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Hydroxy-benzylidene)-tetrazole-1,5-diamine
  • N1-(2-Methoxy-benzylidene)-tetrazole-1,5-diamine
  • N1-(2-Chloro-benzylidene)-tetrazole-1,5-diamine

Uniqueness

N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

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